4-(1,3-Benzodioxol-5-yl)-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7NO2S/c1-2-9-10(13-6-12-9)3-7(1)8-4-14-5-11-8/h1-5H,6H2 |
InChI Key |
ROXYDJTVGNJDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC=N3 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 1,3 Benzodioxol 5 Yl 1,3 Thiazole and Its Analogues
Methodological Innovations in Thiazole (B1198619) Ring Construction for 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole Synthesis
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classic and modern methods available to synthetic chemists. The synthesis of this compound typically relies on these established routes, adapted for the specific precursors bearing the benzodioxole moiety.
The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for obtaining 2,4- and 2,5-disubstituted thiazoles. nih.govtandfonline.commdpi.com In the context of the target molecule, this involves the cyclocondensation of a thioamide, such as thioformamide, with an α-haloketone, specifically 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one. tandfonline.com Numerous modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. mdpi.comresearchgate.net
Another foundational method is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazoles. nih.govwikipedia.org This reaction involves the interaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgyoutube.com The resulting 5-aminothiazole derivatives can serve as versatile intermediates for further functionalization to produce a range of analogues.
Regioselective Synthesis Approaches
Regioselectivity is a critical consideration in thiazole synthesis, particularly when using unsymmetrical starting materials, which can potentially lead to a mixture of isomeric products. The classic Hantzsch synthesis between an α-haloketone and a simple thioamide is inherently regioselective, reliably producing a single isomer. tandfonline.com However, when N-monosubstituted thioureas are used, the reaction can yield two different regioisomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Research has shown that the reaction conditions can be tuned to selectively favor one isomer over the other. Condensations performed in neutral solvents typically lead exclusively to the 2-(N-substituted amino)thiazole. rsc.org In contrast, conducting the reaction under acidic conditions can produce mixtures of both isomers, and in some cases, the 3-substituted 2-imino-2,3-dihydrothiazole can be obtained as the major product. rsc.org This control over regioselectivity is crucial for synthesizing specific, well-defined analogues of this compound. An efficient, one-pot regioselective approach has been developed for the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles by reacting in-situ generated α-bromo-1,3-diketones with various thioamides under solvent-free conditions, resulting in the exclusive formation of a single regioisomer. tandfonline.com
| Starting Materials | Conditions | Major Product | Citation |
| α-Haloketone + N-monosubstituted thiourea | Neutral Solvent | 2-(N-substituted amino)thiazole | rsc.org |
| α-Haloketone + N-monosubstituted thiourea | Acidic (e.g., 10M-HCl-EtOH) | Mixture of isomers, can favor 3-substituted 2-imino-2,3-dihydrothiazole | rsc.org |
| Unsymmetrical 1,3-diketone + NBS + Thioamide | Solvent-free, 70-80°C | Single regioisomer of 5-acylthiazole | tandfonline.com |
| Aryl amine + Alkylisothiocyanate + α-haloketone | Heterogenous basic catalyst (poly-4-vinyl pyridine), RT | 3-Alkyl-2-(arylimino)-thiazole derivative | researchgate.net |
A table summarizing regioselective thiazole synthesis approaches.
Transition Metal-Catalyzed Coupling Reactions in Thiazole Synthesis
Modern synthetic organic chemistry has increasingly relied on transition metal catalysis to forge C-C and C-heteroatom bonds with high efficiency and selectivity. In thiazole synthesis, these methods provide powerful alternatives to classical condensation reactions, particularly for direct C-H functionalization. nih.gov
Palladium and copper catalysts are widely used for the direct arylation of heterocycle C-H bonds. organic-chemistry.org This strategy can be applied to the synthesis of this compound by coupling a pre-formed thiazole ring with a benzodioxole-containing aryl halide or by the direct C-H arylation of the thiazole C4-position. Interestingly, the choice of metal catalyst can dictate the regioselectivity of the arylation. For instance, in the arylation of imidazo[2,1-b]thiazole, switching from a palladium catalyst to a copper-based system can change the site of functionalization, a principle that can be extended to other thiazole systems. nih.gov Copper-catalyzed methods, often using copper iodide (CuI) with a base like lithium tert-butoxide, have proven effective for the arylation of electron-rich five-membered heterocycles. organic-chemistry.org
Green Chemistry Principles in the Production of Thiazole Derivatives
In recent years, the principles of green chemistry have been integrated into the synthesis of thiazole derivatives to minimize environmental impact, reduce waste, and improve energy efficiency. researchgate.net These innovative techniques often lead to higher yields, shorter reaction times, and simpler purification protocols. researchgate.netnih.gov
Key green methodologies applied to thiazole synthesis include:
Microwave Irradiation: This technique accelerates reaction rates by directly and efficiently heating the reaction mixture, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. researchgate.net
Ultrasonic Irradiation: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. tandfonline.com It has been successfully employed for the solvent-free synthesis of 1,3-thiazoles, offering benefits such as high purity, cost-effectiveness, and simple workups. tandfonline.comresearchgate.net
Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally benign alternatives like water or the use of solvent-free conditions is a central tenet of green chemistry. tandfonline.comresearchgate.net Furthermore, the development of reusable catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, minimizes waste and improves the economic feasibility of the synthesis. mdpi.comacs.org
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more reactants to form a product in a single step are highly atom-economical and efficient. Green MCRs for thiazole synthesis have been developed using water as a solvent and nanocatalysts. nih.govacs.org
| Method | Conventional Approach | Green Alternative | Advantages of Green Method | Citation |
| Energy Source | Refluxing in organic solvent (hours) | Microwave irradiation or Ultrasound (minutes) | Drastically reduced reaction time, energy efficiency, often higher yields. | researchgate.nettandfonline.com |
| Solvent | Volatile organic solvents (e.g., ethanol (B145695), DMF) | Water, ethylene (B1197577) glycol, or solvent-free conditions | Reduced environmental impact, lower cost, simplified workup. | tandfonline.comresearchgate.netmdpi.com |
| Catalyst | Stoichiometric acid/base catalysts | Reusable solid catalysts (e.g., NiFe2O4, supported acids) | Catalyst can be recovered and reused, minimizing waste. | mdpi.comacs.org |
| Procedure | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reaction | Increased efficiency, reduced solvent use and waste generation. | nih.govacs.org |
A table comparing conventional and green synthetic methods for thiazoles.
Precursor Chemistry and Derivatization Strategies for this compound
The synthesis of analogues of the target compound relies not only on the method of thiazole ring formation but also on the chemistry of the precursors and the strategies for subsequent functionalization of the heterocyclic core.
Exploration of Diverse Benzodioxole Substructures
The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is a key pharmacophore present in numerous natural products and synthetic drugs. researchgate.net The synthesis of diverse precursors for this compound begins with the modification of the benzodioxole ring itself.
Starting materials such as (6-bromobenzo[d] wikipedia.orgpharmaguideline.comdioxol-5-yl)methanol can be used to introduce functional handles onto the benzodioxole core. researchgate.net The bromo-substituent, for example, is a versatile point for modification via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for this purpose. researchgate.net By reacting a bromo-substituted benzodioxole precursor with a variety of boronic acids, a library of benzodioxole substructures with diverse aryl or heteroaryl groups can be generated before the construction of the thiazole ring. researchgate.net This strategy allows for systematic exploration of the structure-activity relationship of the benzodioxole portion of the final molecule. Recently, benzodioxole-linked thiazolyl-pyrazolines were synthesized through the ring closure reaction of 4,5-dihydro-1H-pyrazoles and phenacyl bromide. acs.org
Functionalization of the Thiazole Core at C-2 and C-5 Positions
The aromatic thiazole ring exhibits distinct reactivity at its three carbon positions (C-2, C-4, and C-5), allowing for selective functionalization after the core this compound structure has been assembled. nih.govpharmaguideline.comwikipedia.org
C-2 Position: The proton at the C-2 position is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. nih.gov This allows for deprotonation by strong organometallic bases, such as organolithium reagents, to generate a nucleophilic 2-lithiothiazole species. pharmaguideline.com This intermediate can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents specifically at the C-2 position. pharmaguideline.com
C-5 Position: The C-5 position is the most electron-rich carbon in the thiazole ring and is the primary site for electrophilic aromatic substitution reactions like halogenation and sulfonation. pharmaguideline.com This allows for the introduction of various functional groups that can be further elaborated.
C-4 Position: The C-4 position is generally less reactive than C-2 or C-5. pharmaguideline.com
Transition-metal-catalyzed C-H activation provides a modern and direct route to functionalize these positions without the need for pre-functionalized substrates, further expanding the toolkit for creating diverse analogues. organic-chemistry.orgnih.gov A small library of thiazole compounds with structural diversity at both the 2 and 5 positions has been synthesized from intermediate α-amido-β-ketoesters, which react with Lawesson's reagent to furnish the 1,3-thiazole core. nih.gov
| Position | Relative Reactivity | Common Reactions | Reagents/Conditions | Citation |
| C-2 | Most acidic proton, electron-deficient | Deprotonation-electrophilic quench | 1. Organolithium (e.g., n-BuLi) 2. Electrophile (E+) | nih.govpharmaguideline.com |
| C-4 | Generally least reactive | Direct C-H functionalization (metal-catalyzed) | Pd or Cu catalysts, aryl halides | organic-chemistry.org |
| C-5 | Most electron-rich, site for electrophilic attack | Electrophilic Aromatic Substitution (halogenation, sulfonation, nitration) | Br₂, SO₃, HNO₃ | pharmaguideline.com |
| N-3 | Basic nitrogen lone pair | N-Alkylation (forms thiazolium salts) | Alkyl halides (e.g., CH₃I) | pharmaguideline.comwikipedia.org |
A table summarizing the reactivity and functionalization at different positions of the thiazole ring.
Multi-Component Reactions (MCRs) in Analog Synthesis
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This strategy is particularly valuable for generating libraries of structurally diverse analogues for drug discovery and materials science. In the synthesis of analogues of this compound, MCRs provide a powerful tool for rapidly introducing a variety of substituents onto the thiazole core, enabling extensive structure-activity relationship (SAR) studies.
One notable MCR strategy for creating fully substituted 1,3-thiazole analogues involves a three-component reaction of a naphthoquinone derivative (such as lawsone), an aromatic aldehyde, and an aromatic amine, facilitated by elemental sulfur. acs.org This method is directly applicable to the synthesis of the target compound's analogues by using piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) or its derivatives as the aldehyde component. The reaction, typically conducted in ethanol at elevated temperatures (around 100 °C), demonstrates broad substrate scope, accommodating various substitutions on both the aldehyde and amine components, leading to high yields of the desired thiazole products. acs.org For instance, the reaction of 3,4-methylenedioxyphenylglyoxal with lawsone and thiobenzamide (B147508) resulted in the corresponding lawsone–1,3-thiazole hybrid in a 91% yield. acs.org
Table 1: Examples of Lawsone-Appended 1,3-Thiazole Analogues via a Three-Component Reaction acs.org
| Entry | Aldehyde Component | Amine Component (from Thioamide) | Yield (%) |
| 1 | Phenylglyoxal | Aniline | 90% |
| 2 | 4-Chlorophenylglyoxal | Aniline | 95% |
| 3 | 3,4-Methylenedioxyphenylglyoxal | Aniline | 91% |
| 4 | 4-Methoxyphenylglyoxal | Aniline | 90% |
| 5 | Phenylglyoxal | 4-Chloroaniline | 92% |
| 6 | 4-Nitrophenylglyoxal | 4-Methylaniline | 89% |
| 7 | 4-Bromophenylglyoxal | 4-Chloroaniline | 93% |
Another versatile MCR approach is the chemoenzymatic one-pot synthesis of thiazole derivatives from a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate (B1228247). nih.gov This reaction proceeds under mild conditions, often catalyzed by an enzyme such as trypsin from porcine pancreas (PPT), and offers high yields of polysubstituted thiazoles. nih.gov The process involves the initial formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate to form the thiazole ring. nih.gov The use of an enzymatic catalyst provides a green and efficient alternative to traditional chemical methods, and the reaction tolerates a wide range of secondary amines, allowing for significant structural diversity in the final products. nih.gov
Table 2: Chemoenzymatic MCR Synthesis of Thiazole Derivatives nih.gov
| Entry | Secondary Amine | Dialkyl Acetylenedicarboxylate | Isolated Yield (%) |
| 1 | Diethylamine | Dimethyl acetylenedicarboxylate | 89% |
| 2 | Diethylamine | Diethyl acetylenedicarboxylate | 92% |
| 3 | N-Methylaniline | Diethyl acetylenedicarboxylate | 85% |
| 4 | Diisopropylamine | Dimethyl acetylenedicarboxylate | 86% |
| 5 | Pyrrolidine | Diethyl acetylenedicarboxylate | 94% |
| 6 | Piperidine | Diethyl acetylenedicarboxylate | 93% |
Furthermore, MCRs can involve four or more components to construct highly complex molecular architectures in a single step. A metal-free, four-component reaction has been reported for the synthesis of polysubstituted thiazoles from readily available ketones, aldehydes, an ammonium (B1175870) salt (as the nitrogen source), and elemental sulfur. researchgate.net This strategy showcases the power of MCRs to build the thiazole ring from simple, fundamental building blocks. Similarly, novel thiazole derivatives have been prepared in a one-pot, three-component reaction involving precursors like 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and various hydrazonoyl chlorides, demonstrating the utility of MCRs in linking multiple heterocyclic systems. nih.gov
These multi-component strategies underscore a modern and efficient paradigm for the synthesis of this compound analogues. By varying the starting components, chemists can rapidly access a vast chemical space, which is essential for the discovery of new compounds with tailored chemical and biological properties.
Mechanistic Investigations of Biological Interactions for 4 1,3 Benzodioxol 5 Yl 1,3 Thiazole
Molecular Target Identification and Validation Methodologies
The initial step in understanding the mechanism of a bioactive compound is the identification and validation of its molecular targets. For derivatives of 4-(1,3-benzodioxol-5-yl)-1,3-thiazole, research has pointed towards protein kinases as a significant class of targets.
Enzymatic Inhibition Kinetics and Specificity Profiling
Enzymatic assays are fundamental in determining the potency and selectivity of a compound against a specific enzyme. For close structural analogs of this compound, studies have focused on their inhibitory effects on various protein kinases, which are crucial regulators of cell signaling.
Research has identified derivatives containing the 1,3-benzodioxol-5-yl moiety as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com For instance, the compound (5Z)-5-benzo mdpi.comnih.govdioxol-5-ylmethylene-2-thioxo-1,3-thiazolidin-4-one, a structurally related analog, demonstrated an IC50 value of 0.070 μM against DYRK1A. mdpi.com Another derivative, (5Z)-5-benzo mdpi.comnih.govdioxol-5-ylmethylene-2-(thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one, also showed inhibitory activity in the nanomolar range with an IC50 of 0.070 μM. mdpi.com The specificity of these compounds is often evaluated by screening them against a panel of other kinases. For example, some of these analogs were also found to inhibit GSK3α/β, indicating a degree of cross-reactivity. mdpi.com These kinetic studies are crucial for establishing a preliminary structure-activity relationship (SAR), noting that the presence of the bulky 1,3-benzodioxol-5-yl group is generally well-tolerated and can contribute to potent kinase inhibition. mdpi.com
| Compound Name | Target Enzyme | IC50 (μM) |
|---|---|---|
| (5Z)-5-benzo mdpi.comnih.govdioxol-5-ylmethylene-2-thioxo-1,3-thiazolidin-4-one | DYRK1A | 0.070 |
| (5Z)-5-benzo mdpi.comnih.govdioxol-5-ylmethylene-2-(thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one | DYRK1A | 0.070 |
Receptor Binding Assays and Ligand-Target Interactions
While enzymatic assays measure the functional inhibition of a target, receptor binding assays quantify the affinity of a ligand for its receptor. These assays, often utilizing radiolabeled ligands, determine key parameters such as the dissociation constant (Kd), which reflects the strength of the ligand-target interaction. At present, specific receptor binding assay data for this compound against a defined panel of receptors is not extensively documented in publicly available scientific literature. Such studies would be a valuable next step to explore potential non-enzymatic targets and to further profile the compound's selectivity.
Protein-Ligand Complex Structural Analysis (e.g., X-ray Crystallography, NMR)
Structural biology techniques provide atomic-level insights into how a ligand binds to its protein target. While a co-crystal structure of this compound with a target protein has not been reported, analysis of closely related structures provides valuable information.
X-ray crystallography of a related compound, (±)-3-[(benzo[d] mdpi.comnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, reveals key conformational features. nih.gov In this structure, the central thiazolidine (B150603) ring is nearly planar. nih.gov It forms a dihedral angle of 74.21° with the 1,3-benzodioxole (B145889) ring system. nih.gov The dioxole ring itself adopts a flattened envelope conformation. nih.gov This type of structural data is invaluable for computational modeling and understanding the spatial arrangement required for interaction with a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study protein-ligand interactions in solution, providing complementary data on binding dynamics and conformational changes upon complex formation.
Cellular Pathway Modulation by this compound
Following target identification, it is essential to understand how the interaction between the compound and its target affects broader cellular processes. This involves investigating the modulation of intracellular signaling pathways and the resulting changes in gene and protein expression.
Investigation of Intracellular Signaling Cascades
Given that derivatives of this compound have been shown to inhibit protein kinases like DYRK1A, it is highly probable that the compound modulates the signaling cascades downstream of these targets. mdpi.com DYRK1A is a crucial kinase involved in a variety of cellular processes, including neuronal development, cell cycle regulation, and apoptosis. Inhibition of DYRK1A would be expected to impact these pathways. For example, by inhibiting DYRK1A, the compound could influence the phosphorylation state of its substrates, such as transcription factors, thereby altering cellular function. Further research using techniques like Western blotting to probe the phosphorylation status of key signaling proteins would be necessary to confirm the specific pathways modulated by this compound in a cellular context.
Modulatory Effects on Gene Expression and Proteomics
To gain a global perspective on the cellular response to a compound, high-throughput techniques like transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry) are employed. These methods can reveal widespread changes in gene expression and protein abundance following treatment with the compound.
Currently, specific studies detailing the global modulatory effects of this compound on gene expression and cellular proteomes are not available in the published literature. Such investigations would involve treating cells with the compound and subsequently analyzing changes in mRNA transcripts or protein levels. nih.govnih.gov For example, a proteomics approach using nano-HPLC-MS/MS could identify differentially expressed proteins, providing clues about the affected biological processes and pathways. nih.govnih.gov Similarly, RNA-seq analysis could identify genes whose expression is significantly altered, potentially revealing novel mechanisms of action or off-target effects. nih.gov These unbiased, systems-level approaches are critical for a complete mechanistic understanding of a bioactive compound.
Mechanisms of Cell Cycle Perturbation
Derivatives of the thiazole (B1198619) scaffold have been identified as potent modulators of the cell cycle, a fundamental process often dysregulated in cancer. Mechanistic studies indicate that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cell proliferation. The specific phase of arrest often depends on the substitution pattern of the thiazole core and the cellular context.
For instance, certain 4-aryl-1,3-thiazole derivatives have been shown to cause cell cycle arrest at the G0/G1 phase. nih.gov In contrast, other related heterocyclic compounds, such as 5-aminosalicylate-4-thiazolinone hybrids and benzisothiazolones, have been found to arrest cells in the G2/M phase. rsc.orgnih.gov This G2/M arrest is a common mechanism for anticancer agents, preventing cells from entering mitosis and leading to apoptosis. nih.gov Similarly, nortopsentin analogs incorporating a 1,3,4-thiadiazole (B1197879) moiety also induce a halt in the G2/M phase. mdpi.com Furthermore, some benzoxazole (B165842) derivatives have demonstrated the ability to cause a moderate arrest at the G0/G1 phase. nih.gov These findings collectively suggest that the thiazole nucleus is a versatile pharmacophore for developing agents that perturb cell cycle progression, a key strategy in anti-cancer drug discovery.
| Compound Class | Cell Line(s) | Observed Cell Cycle Arrest Phase | Reference |
|---|---|---|---|
| 4-Aryl-1,3-thiazole-TPP conjugates | HeLa | G0/G1 | nih.gov |
| 5-Aminosalicylate-4-thiazolinone hybrids | Various cancer cell lines | G2/M | nih.gov |
| Benzisothiazolones | HeLa | G2/M | rsc.org |
| 1,3,4-Thiadiazole Nortopsentin Analogs | Pancreatic ductal adenocarcinoma cells | G2/M | mdpi.com |
| Benzoxazole derivatives | Nalm-6 and Daudi | G0/G1 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Engagement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. By systematically modifying its structure, researchers can identify key molecular features that enhance biological activity and selectivity. SAR analyses of thiazole derivatives have provided valuable insights across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. nih.govacademie-sciences.fracademie-sciences.frfabad.org.tr
Systematic Substituent Effects on Thiazole and Benzodioxole Moieties
The biological activity of the core structure is highly sensitive to the nature and position of substituents on both the thiazole and benzodioxole rings. Research on related thiazole-thiophene scaffolds has demonstrated that the electronic properties of substituents play a critical role. For example, the introduction of an electron-donating group, such as a methyl group, on the phenyl ring attached to the thiazole core tends to enhance antitumor activity. mdpi.com Conversely, the presence of an electron-withdrawing group like chlorine often diminishes this activity. mdpi.com
This principle highlights the importance of the electronic environment of the aromatic moiety linked to the thiazole. The benzodioxole group in this compound is generally considered to be electron-donating, which may contribute to its inherent biological activity. Further modifications to this ring system could modulate this effect. Substitutions on the thiazole ring itself are also pivotal. Studies have shown that placing an acyl group at position 5 can confer antibacterial activity. nih.gov The type of substituent is also a determining factor; for instance, an acetyl group at position 5 of the thiazole ring was found to impart greater antitumor activity than an ester group in certain derivatives. mdpi.com
| Scaffold Position | Substituent Type | Effect on Activity | Biological Activity Studied | Reference |
|---|---|---|---|---|
| Aromatic ring attached to thiazole | Electron-donating (e.g., -CH₃) | Increase | Antitumor | mdpi.comnih.gov |
| Aromatic ring attached to thiazole | Electron-withdrawing (e.g., -Cl) | Decrease | Antitumor | mdpi.com |
| Thiazole ring (Position 5) | Acyl group | Confers activity | Antimicrobial | nih.gov |
| Thiazole ring (Position 5) | Acetyl group > Ester group | Higher activity | Antitumor | mdpi.com |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of the thiazole ring indicates that it imparts significant rigidity to the molecular structure. researchgate.net This reduction in flexibility can be advantageous for drug design, as it pre-organizes the molecule into a limited number of low-energy shapes, one of which may be the bioactive conformation that fits precisely into a target receptor or enzyme active site.
Studies on peptides containing thiazole-amino acid residues have revealed that these units preferentially adopt a unique semi-extended conformation known as β2. nih.govnih.gov This conformation is stabilized by intramolecular interactions, such as hydrogen bonds between a peptide N-H group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov While this compound itself is not a peptide, the principle of the thiazole ring directing a specific, stable conformation is broadly applicable. The planarity of the thiazole and benzodioxole rings, connected by a rotatable single bond, suggests that the molecule will have preferred dihedral angles, leading to distinct, low-energy spatial arrangements that are likely crucial for its biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive biological effects. QSAR studies have been successfully applied to various series of thiazole and benzothiazole (B30560) derivatives to model activities such as anticancer, antitubercular, and enzyme inhibition. researchgate.netnih.gov
In a typical QSAR study, molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated for a series of compounds. These descriptors can be electronic (e.g., electronegativity), steric (e.g., molecular size, shape), or lipophilic (e.g., partition coefficient). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to develop an equation that relates these descriptors to the observed biological activity. elsevierpure.comnih.gov For thiazole-related compounds, important descriptors have been found to include those related to polarizability, electronegativity, surface area, and molecular size and branching. nih.govnih.gov These models provide a quantitative framework for understanding the SAR and for designing new this compound derivatives with optimized biological engagement.
| Descriptor Category | Specific Descriptor Example | Significance | Reference |
|---|---|---|---|
| Electronic | GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities) | Positively correlated with antitubercular activity, indicating the importance of electronegativity distribution. | nih.gov |
| Topological/Steric | Shal (A descriptor of molecular size and branching) | Positively correlated with antitubercular activity. | nih.gov |
| Physicochemical | MLFER_S (A descriptor related to polarizability) | Positively correlated with antitubercular activity, suggesting polarizability enhances activity. | nih.gov |
| Thermodynamic | EstateVSA 6 (Electrotopological state atom contribution) | Positively correlated with antitubercular activity. | nih.gov |
Advanced Computational and Theoretical Studies of 4 1,3 Benzodioxol 5 Yl 1,3 Thiazole
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole. These theoretical approaches allow for a detailed analysis of the molecule's properties at an atomic level.
Molecular Orbital Analysis (HOMO/LUMO) and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. mdpi.com
For thiazole (B1198619) derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-acceptor moieties. mdpi.com In this compound, the benzodioxole and thiazole rings would be the primary locations for these orbitals.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and chemical reactivity.
Table 1: Representative Quantum Chemical Parameters for a Thiazole Derivative Data is illustrative and based on typical values for similar heterocyclic compounds.
| Parameter | Value | Significance |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron configuration |
| Electronegativity (χ) | 4.0 eV | Measure of electron-attracting power |
| Electrophilicity Index (ω) | 3.6 eV | Global electrophilic nature of the molecule |
Spectroscopic Data Prediction and Interpretation (Theoretical aspects)
Computational methods are highly effective in predicting and interpreting various types of spectroscopic data, which helps in the structural confirmation of synthesized compounds.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, when appropriately scaled, show excellent correlation with experimental data obtained from FT-IR spectroscopy. dergipark.org.tracademie-sciences.fr This comparison helps in assigning specific vibrational modes to the corresponding functional groups within the this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). Theoretical NMR data provides valuable support for the interpretation of experimental spectra, aiding in the precise assignment of signals to specific atoms in the molecule. dergipark.org.trsemanticscholar.org
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. academie-sciences.frmdpi.com This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. Such calculations provide insights into the π-to-π* and n-to-π* transitions within the aromatic system of this compound.
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data Data is hypothetical and represents a typical correlation for organic molecules.
| FT-IR Vibrational Frequencies (cm⁻¹) | ¹³C NMR Chemical Shifts (ppm) | ||
| Experimental | Calculated | Experimental | Calculated |
| 3080 (C-H stretch, aromatic) | 3085 | 165.2 (C=N, thiazole) | 164.8 |
| 1610 (C=C stretch, aromatic) | 1615 | 148.5 (C-O, benzodioxole) | 148.1 |
| 1250 (C-O-C stretch) | 1255 | 115.8 (C, thiazole) | 116.2 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the pathway of a chemical reaction is crucial for optimizing synthesis and predicting potential byproducts. Computational transition state (TS) analysis is a powerful tool for this purpose. By mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy path from reactants to products. asianpubs.org
The transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations can locate the geometry of the transition state and determine its energy. This allows for the calculation of the activation energy (Ea), which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. asianpubs.org While specific studies on the reaction mechanisms involving this compound are not detailed in the available literature, this methodology remains the standard theoretical approach for such investigations.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.
Ligand-Target Binding Dynamics
For molecules with potential biological activity, molecular docking and MD simulations are essential tools to study their interactions with protein targets. Molecular docking predicts the preferred binding orientation of a ligand within the active site of a receptor, estimating the binding affinity through a scoring function. researchgate.netuowasit.edu.iq
Following docking, MD simulations can be performed on the ligand-protein complex. These simulations model the movement of atoms over time, providing insights into the stability of the complex and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain binding. nih.gov For this compound, this approach could be used to screen for potential protein targets and to understand the structural basis of its activity, guiding the design of more potent derivatives.
Table 3: Representative Molecular Docking Results for a Thiazole-based Ligand This table illustrates typical output from a molecular docking study.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -8.5 | LYS-72, GLU-91 | Hydrogen Bond |
| VAL-57, LEU-173 | Hydrophobic | ||
| Cyclooxygenase-2 | -7.9 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Cation |
| LEU-352, VAL-523 | Hydrophobic |
Solvent Effects on Molecular Conformations
The surrounding solvent can significantly influence the conformation, stability, and properties of a molecule. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box.
Studies on related heterocyclic compounds have shown that solvent polarity can affect conformational equilibria, tautomerism, and photophysical properties like fluorescence. researchgate.netnih.gov For example, changes in solvent can alter the dihedral angle between the benzodioxole and thiazole rings of the title compound, which in turn could impact its electronic properties and biological activity. MD simulations in different solvent environments can explore the conformational landscape of this compound, identifying the most stable conformers in various media and predicting how its properties might change in different biological or experimental settings.
In Silico Screening and Rational Design of Novel Analogues
Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of new therapeutic agents. For scaffolds such as this compound, in silico techniques offer a rapid and cost-effective means to screen vast chemical libraries, identify potential biological targets, and optimize lead compounds for improved efficacy and pharmacokinetic profiles. These methods allow for the exploration of chemical space and the generation of novel analogues with enhanced specificity and drug-like properties before their physical synthesis.
Virtual Screening Methodologies for Target Identification
Virtual screening (VS) is a computational methodology used to search libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. Both methodologies have been instrumental in exploring the therapeutic potential of the benzodioxole-thiazole scaffold.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. Molecular docking, a key SBVS technique, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method calculates a binding score or energy, which estimates the strength of the interaction. For derivatives containing the benzodioxole and thiazole moieties, docking studies have successfully identified potential biological targets. For instance, studies on analogous thiazolyl-pyrazoline derivatives incorporating a benzodioxole ring have identified potential binding interactions with targets such as the HER-2 kinase and bacterial DNA topoisomerase IV. nih.govnih.gov In one such study, a derivative showed a high binding affinity for HER-2, suggesting its potential as an anticancer agent. nih.gov Similarly, other related thiazole compounds have been screened against targets like VEGFR-2, a key protein in angiogenesis, revealing significant binding affinities. mdpi.comnih.gov
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This approach uses the structure of known active ligands to identify other molecules in a database with similar properties. Pharmacophore modeling is a common LBVS method that defines the essential steric and electronic features required for a molecule to interact with a specific target. researchgate.net This model can then be used as a 3D query to filter large compound libraries for molecules that match the pharmacophore, thereby identifying potential new hits.
The combination of these screening techniques in a hierarchical or parallel workflow enhances the efficiency of hit identification for scaffolds related to this compound, allowing for the exploration of diverse therapeutic areas from oncology to infectious diseases. researchgate.netnih.gov
Table 1: Examples of Potential Protein Targets for Benzodioxole-Thiazole Analogues Identified via Molecular Docking Studies This table is generated based on findings for structurally similar compounds.
| Compound Class | Identified Protein Target | Therapeutic Area | Binding Energy (kcal/mol) (if reported) |
| Thiazolyl-pyrazoline benzodioxole derivatives | HER-2 (Receptor, ErbB-2) | Anticancer | Not specified |
| Thiophene/benzodioxole thiazolyl-pyrazoline derivatives | DNA Topoisomerase IV | Antimicrobial | -10.42 to -11.66 |
| Substituted benzylidene hydrazinyl-thiazole derivatives | VEGFR-2 | Anticancer | Not specified |
| Benzothiazole-thiazole hybrids | p56lck | Anticancer | Not specified |
De Novo Design Principles for Enhanced Specificity
Following the identification of a hit compound and its biological target, de novo design and lead optimization strategies are employed to create novel analogues with improved properties, particularly enhanced binding affinity and target specificity. These computational design principles aim to modify the initial scaffold, such as this compound, to maximize desired interactions with the target protein while minimizing off-target effects.
One fundamental principle is structure-based drug design (SBDD) . Using the co-crystal structure or a reliable docked pose of the lead compound in the target's binding site, medicinal chemists can intelligently design modifications. This may involve:
Functional Group Modification: Adding, removing, or replacing functional groups on the benzodioxole or thiazole rings to form specific hydrogen bonds, ionic interactions, or hydrophobic contacts with amino acid residues in the binding pocket. For example, substituting different groups on the scaffold can be explored to optimize interactions. researchgate.net
Fragment-Based Design: This "grow-from-the-core" approach involves identifying small molecular fragments that bind to specific sub-pockets of the target protein. These fragments can then be computationally linked to the core this compound scaffold to create a larger, more potent molecule that occupies the binding site more effectively.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold or its peripheral groups with chemically different but sterically and electronically similar moieties (bioisosteres). For instance, a 1,2,3-triazole ring has been computationally shown to effectively mimic a classical peptide bond, a strategy that could be applied to modify thiazole-based compounds to improve their pharmacokinetic properties or binding modes. mdpi.com This allows for the exploration of novel chemical space and the potential to circumvent intellectual property or overcome liabilities of the original scaffold.
These design principles are iterative; newly designed analogues are re-evaluated computationally for their binding affinity and other properties before being selected for synthesis and biological testing, creating a continuous cycle of design and refinement.
ADME/Tox Prediction (Theoretical computational models)
A critical aspect of modern drug discovery is the early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and its potential for toxicity (Tox). In silico ADMET prediction models use a compound's structure to calculate physicochemical and toxicological descriptors, allowing for the early-stage filtering of candidates that are likely to fail in later development phases due to poor bioavailability or toxicity. researchgate.net
For analogues of this compound, a range of computational models can be applied. A primary step is the evaluation of "drug-likeness," often assessed using rules such as Lipinski's Rule of Five. ijpsjournal.com These rules establish guidelines for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are correlated with oral bioavailability. biointerfaceresearch.comdergipark.org.tr Computational tools can screen designed analogues to ensure they fall within acceptable ranges for these parameters. ijpsjournal.com
Beyond simple rules, more sophisticated Quantitative Structure-Activity Relationship (QSAR) models can predict specific ADME properties, including:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Calculation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Identification of likely sites of metabolism by cytochrome P450 enzymes. The benzodioxole (methylenedioxy) group, in particular, is a known potential inhibitor of certain CYP enzymes, a liability that in silico tools can help flag.
Excretion: Prediction of renal clearance.
Toxicity prediction models screen for potential liabilities such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG channel inhibition). researchgate.net By running virtual screens for both efficacy and ADMET properties, researchers can prioritize the design and synthesis of novel this compound analogues that possess a balanced profile of high potency and favorable drug-like characteristics. ijpsjournal.com
Table 2: Representative In Silico ADMET Profile for a Hypothetical Lead Analogue This table illustrates typical parameters evaluated using computational prediction tools.
| Property | Parameter | Predicted Value | Assessment |
| Physicochemical | Molecular Weight | < 500 Da | Favorable |
| logP | 2.5 - 4.0 | Acceptable Lipophilicity | |
| Hydrogen Bond Donors | 0 - 1 | Favorable | |
| Hydrogen Bond Acceptors | 3 - 5 | Favorable | |
| Lipinski's Rule of Five | 0 Violations | Drug-like | |
| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate to High | Good cell permeability | |
| Distribution | Blood-Brain Barrier (BBB) | Low Penetrant | Low CNS side effects expected |
| Plasma Protein Binding | > 90% | High, may affect free drug concentration | |
| Toxicity | Ames Mutagenicity | Negative | Low risk of mutagenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity | |
| Hepatotoxicity | Low Probability | Low risk of liver toxicity |
Emerging Applications and Future Directions for 4 1,3 Benzodioxol 5 Yl 1,3 Thiazole
Non-Pharmacological Applications in Materials Science
The structural features of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole, particularly its conjugated π-system, make it a candidate for various applications in materials science. The inherent fluorescence of the thiazole (B1198619) core and its potential for integration into larger molecular or polymeric systems are areas of active investigation.
The 1,3-thiazole ring is a key component in many fluorescent molecules and dyes. lifechemicals.com Thiazole-derived dyes, such as Thiazole Orange, are used as "light-up" probes for DNA detection in cytometry. lifechemicals.com Derivatives of the related benzothiazole (B30560) and thiazolo[5,4-d]thiazole (B1587360) systems have been developed as fluorescent probes for detecting specific analytes and for use in solid-state optical devices. nih.govrsc.org
Research into related structures suggests the potential of the this compound scaffold in this field. For instance, various thiazole-based probes exhibit significant changes in their fluorescence emission in response to environmental factors or the presence of specific chemical species. This "turn-on" or "turn-off" fluorescence is a desirable characteristic for a sensor. nih.govresearchgate.net Studies on similar 1,3,4-thiadiazole (B1197879) analogues have shown dual fluorescence effects influenced by pH, which is critical for designing molecular probes. nih.govresearchgate.net The development of probes based on the this compound core could leverage these principles for applications in cellular imaging and environmental monitoring. researchgate.net
Below is a table summarizing the properties of representative fluorescent probes containing thiazole or related heterocyclic cores, illustrating the potential of this chemical class.
| Probe Name/Class | Target Analyte | Emission Peak (nm) | Key Features |
| Benzothiazole-based AIE Probe | Hydrogen Peroxide (H₂O₂) | 604 nm | Aggregation-induced emission (AIE); "Turn-on" response. nih.gov |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | Cysteine (Cys) | - | 4725-fold fluorescence enhancement; Large Stokes shift (135 nm). researchgate.net |
| 2-(pyren-1-yl)-5-(pyridin-4-yl)thiazolo[5,4-d]thiazole | Mercury (Hg²⁺) | - | "Turn-off" emission probe. researchgate.net |
| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | pH Changes | ~380 nm | Dual fluorescence effect observed in acidic conditions. nih.gov |
This table presents data for structurally related compounds to illustrate the potential applications of the thiazole scaffold.
The thiazole moiety is a valuable building block for creating semiconducting conjugated polymers and functional materials. lifechemicals.com The electron-deficient nature of the thiazole ring can be harnessed to create donor-acceptor polymer architectures, which are essential for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazolo[5,4-d]thiazole unit, a fused-ring relative, has been successfully incorporated into coordination polymers, demonstrating the utility of this heterocyclic system in creating structured, porous materials. researchgate.net
The this compound compound could serve as a monomer or a functional side group in polymerization reactions. Its integration into a polymer backbone could impart specific photophysical or electronic properties to the resulting material. For example, polymers containing this unit might exhibit unique fluorescence or charge-transport characteristics. Furthermore, research on thiazole derivatives as tubulin polymerization inhibitors, while biological in its primary goal, underscores the ability of the thiazole scaffold to interact with and influence the formation of macromolecular systems. researchgate.net This suggests a potential role in directing the self-assembly of functional polymers.
Building on its fluorescent properties, the this compound scaffold is a promising candidate for developing chemosensors. Thiazole-containing systems have been designed to detect a wide range of analytes, including metal ions and anions. researchgate.netnanobioletters.com For instance, a fluorescent Zn(II)-metal-organic framework (MOF) based on a thiazolo[5,4-d]thiazole ligand was used as a sensor for detecting Al³⁺, MnO₄⁻, and chromate (B82759) ions in aqueous solutions. researchgate.net
The sensing mechanism in such systems often relies on the interaction between the analyte and the nitrogen or sulfur atoms of the thiazole ring, or with other functional groups on the molecule. This interaction can lead to a measurable change in the molecule's optical properties, such as a shift in fluorescence wavelength or intensity (a "turn-off" or "turn-on" response). researchgate.netmdpi.com The benzodioxole group could also play a role in modulating the electronic properties of the thiazole ring, potentially enhancing selectivity or sensitivity towards specific analytes.
| Sensor Class | Target Analyte(s) | Sensing Mechanism |
| Thiazolo[5,4-d]thiazole-based MOF | Al³⁺, MnO₄⁻, CrO₄²⁻, Cr₂O₇²⁻ | Fluorescence quenching. researchgate.net |
| Quinoline-substituted naphthothiazole | Sn²⁺, Zn²⁺ | Selective fluorescence enhancement. nanobioletters.com |
| Triazole carboxylic acid-functionalized gold nanoparticles | Al³⁺ | Colorimetric change due to nanoparticle aggregation. nanobioletters.com |
| 2-(pyren-1-yl)-5-(pyridin-4-yl)thiazolo[5,4-d]thiazole | Hg²⁺ | "Turn-off" fluorescence emission. researchgate.net |
This table showcases the sensing capabilities of various thiazole and related heterocyclic derivatives.
Agricultural and Environmental Chemical Research Applications
The thiazole ring is present in a number of commercially important pesticides, and the benzodioxole group is a classic component of insecticide synergists. This makes this compound a compound of interest for agricultural research.
Numerous synthetic derivatives of thiazole exhibit a wide range of biological activities, including insecticidal and herbicidal properties. globalresearchonline.netfabad.org.tr Several studies have focused on synthesizing novel thiazole derivatives and evaluating their effectiveness against various pests. For example, N-pyridylpyrazole derivatives containing a thiazole ring have shown excellent insecticidal activities against pests like the diamondback moth (Plutella xylostella) and armyworms (Spodoptera species). mdpi.com Similarly, derivatives of 1,3,4-thiadiazole, a related isomer, have demonstrated potent insecticidal effects against aphids and mites. nih.govresearchgate.net
The potential mechanism of action for a thiazole-based insecticide could involve several pathways. The thiazole scaffold is a core component of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to paralysis and death. Alternatively, some compounds may inhibit crucial enzymes.
The presence of the 1,3-benzodioxole (B145889) group (also known as the methylenedioxyphenyl or MDP group) is particularly significant. This moiety is famously found in piperonyl butoxide (PBO), a widely used insecticide synergist. PBO functions by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying insecticides. By blocking these enzymes, PBO enhances the potency and duration of action of the accompanying insecticide. Investigations into this compound could explore whether the compound itself has intrinsic insecticidal activity or if it acts as a synergist, enhancing the efficacy of other pesticides.
In the context of herbicides, various chemical classes target specific plant processes. croplife.org.auweedscience.org These include the inhibition of amino acid synthesis, fatty acid synthesis, or photosynthesis. wssa.netpurdue.edu While research into the specific herbicidal activity of this compound is limited, related triazole compounds have been designed as inhibitors of enzymes like imidazole (B134444) glycerol (B35011) phosphate (B84403) dehydratase (IGPD), a target in the histidine biosynthesis pathway of plants. nih.gov Future studies could assess if the thiazole-benzodioxole compound exhibits similar inhibitory effects on essential plant enzymes.
| Bio-Activity | Potential Mechanism of Action | Relevant Structural Moiety |
| Insecticidal | Nicotinic acetylcholine receptor (nAChR) agonism; Enzyme inhibition. | 1,3-Thiazole |
| Insecticide Synergist | Inhibition of cytochrome P450 enzymes. | 1,3-Benzodioxole |
| Herbicidal | Inhibition of essential plant enzymes (e.g., ACCase, ALS, IGPD). wssa.netnih.gov | 1,3-Thiazole |
The 1,3-thiazole structural unit is found in a variety of natural products, often in complex molecules isolated from marine organisms or bacteria. lifechemicals.com These natural compounds can possess a range of biological activities. The benzodioxole ring is also a common feature in many phytochemicals, such as safrole from sassafras oil. These compounds often play a role in plant defense, acting as natural pesticides or antifeedants.
While the specific compound this compound has not been widely reported as a natural product in phytochemical literature, its constituent parts suggest a potential role in plant-insect or plant-pathogen interactions. Research could focus on screening plant extracts for its presence or investigating its formation as a metabolite in plants exposed to certain stressors. Its structural similarity to known defensive compounds makes it a candidate for investigation in studies of allelopathy or induced plant defense mechanisms.
Methodological Advancements and Future Research Trajectories
The exploration of this compound and its derivatives is entering a new phase, driven by technological and methodological advancements that promise to accelerate the discovery and development of novel therapeutic agents. Future research is poised to integrate cutting-edge computational tools, high-throughput experimental techniques, and advanced chemical concepts to unlock the full potential of this versatile scaffold. These approaches will enable a more systematic and efficient investigation of its chemical space and biological activities.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.comijettjournal.org For the this compound scaffold, AI and ML algorithms can be instrumental in several key areas. These computational tools can analyze extensive chemical libraries and predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel derivatives. mdpi.com
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from thiazole derivatives to predict the efficacy of new, unsynthesized compounds. nih.gov This predictive power significantly reduces the time and cost associated with synthesizing and testing compounds that are unlikely to be successful. mdpi.com Generative AI models can design novel molecules from the ground up, creating derivatives of this compound with optimized properties for specific biological targets. nih.gov By analyzing complex datasets, AI can help identify novel drug targets and elucidate the mechanisms of action for active compounds. nih.gov
The integration of AI is expected to accelerate the hit-to-lead optimization process by suggesting modifications to the core scaffold that are most likely to improve potency and selectivity. nih.gov As more high-quality biological data becomes available, the predictive accuracy of these models will continue to improve, making AI an indispensable tool in the future discovery of drugs based on this thiazole scaffold.
| AI/ML Application | Potential Impact on this compound Research |
| Virtual Screening | Rapidly screen vast virtual libraries of derivatives to identify promising candidates for synthesis and testing. nih.gov |
| QSAR Modeling | Predict the biological activity of novel derivatives based on their chemical structure, prioritizing synthesis efforts. nih.gov |
| ADMET Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds, reducing late-stage failures. |
| De Novo Drug Design | Generate entirely new molecular structures based on the thiazole scaffold with desired therapeutic properties. nih.gov |
| Target Identification | Analyze biological data to identify new protein targets with which derivatives of the compound may interact. nih.gov |
High-Throughput Screening Platform Development for Novel Thiazole Ligands
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a specific biological target. pharmaron.com The development of dedicated HTS platforms for identifying novel ligands based on the this compound scaffold is a critical future direction. These platforms utilize robotic automation and sensitive detection methods to efficiently screen large and diverse chemical libraries. pharmaron.comenamine.net
The process begins with assay development, where a robust and reproducible biological assay is created to measure the activity of compounds. enamine.net This could be a biochemical assay measuring enzyme inhibition or a cell-based assay assessing a specific cellular response. pharmaron.com A diverse library of compounds, including numerous derivatives of this compound, would then be screened.
Data from HTS campaigns can identify "hits"—compounds that show activity in the assay. These hits provide valuable starting points for further optimization. The combination of HTS with fragment-based screening, where smaller, simpler molecules (fragments) are screened, can also be a powerful approach. nih.gov Identifying fragments that bind to a target can guide the design of more potent, larger molecules based on the thiazole scaffold. nih.gov
| HTS Assay Type | Description | Application for Thiazole Ligands |
| Biochemical Assays | Measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. | To identify derivatives that inhibit specific enzymes implicated in disease. enamine.net |
| Cell-Based Assays | Assess the effect of a compound on whole living cells, providing more physiologically relevant data. pharmaron.com | To discover compounds that modulate cellular pathways or exhibit cytotoxicity against cancer cells. researchgate.net |
| Reporter Gene Assays | Use a reporter gene (e.g., luciferase) to measure the activation or inhibition of a specific signaling pathway. | To find molecules that can selectively activate or block cellular signaling. |
| High-Content Screening | Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | To gain deeper insights into the phenotypic effects of thiazole derivatives on cells. |
Exploration of Supramolecular Chemistry Involving Thiazole Scaffolds
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting new avenues for the application of this compound. The unique electronic and structural features of the thiazole ring, combined with the benzodioxole moiety, make it an attractive building block for creating complex, self-assembling supramolecular structures.
The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other specific interactions, guiding the assembly of molecules into well-defined architectures like dimers, ribbons, or three-dimensional networks. nih.gov These organized assemblies can exhibit novel properties that are not present in the individual molecules.
Future research in this area could focus on designing and synthesizing derivatives of this compound that can self-assemble into functional materials. For example, supramolecular gels could be developed for controlled drug delivery, or crystalline materials with interesting electronic or optical properties could be engineered. The study of how these molecules interact and organize at the molecular level will be crucial for designing new materials with tailored functions.
| Supramolecular Structure | Potential Application | Driving Non-Covalent Interactions |
| Dimers | Can act as specific recognition motifs or building blocks for larger assemblies. | Hydrogen bonding (e.g., N-H···N), π-π stacking. nih.gov |
| 1D Ribbons/Chains | Could be used in the development of molecular wires or channels. | A combination of hydrogen bonding and other directional interactions. nih.gov |
| 3D Networks | May form porous materials for gas storage or catalysis. | Multiple, cooperative hydrogen bonds and other intermolecular forces. nih.gov |
| Molecular Gels | Potential for use as smart materials or in drug delivery systems. | Entanglement of self-assembled fibrillar networks. |
Concluding Remarks and Broader Impact
Recapitulation of Key Research Contributions
Research into thiazole (B1198619) derivatives bearing a 1,3-benzodioxole (B145889) substituent has primarily focused on the synthesis and evaluation of their potential as antimicrobial and anticancer agents. The core rationale for this line of inquiry stems from the diverse pharmacological activities associated with the thiazole ring, including its presence in numerous clinically approved drugs. mdpi.comresearchgate.netbohrium.com The benzodioxole group, a structural motif found in various natural products, is often incorporated to modulate the electronic properties and lipophilicity of the parent molecule, potentially enhancing its biological activity.
Key contributions in this area include the synthesis of various hybrid molecules that feature the 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole core as a building block for more complex structures. For instance, researchers have synthesized derivatives where this core is linked to other heterocyclic systems such as pyrazoline, with subsequent evaluation for antimicrobial activity. nih.gov The synthesis and characterization of a closely related analogue, 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, has also been reported, providing valuable structural data for this class of compounds.
While comprehensive studies on the specific biological activities of this compound are not extensively documented, the existing body of work on its derivatives and analogues suggests a promising potential for therapeutic applications. The research underscores a continued interest in leveraging the synergistic effects of combining the thiazole and benzodioxole moieties to generate novel bioactive compounds.
Identification of Unresolved Challenges and Knowledge Gaps
Despite the promising premise of combining the thiazole and benzodioxole rings, there are significant knowledge gaps and unresolved challenges in the research landscape of this compound.
A primary challenge is the limited volume of research focused specifically on the parent compound. Much of the available literature discusses its more complex derivatives, leaving the fundamental biological profile of this compound itself largely unexplored. This lack of foundational data hinders a systematic understanding of its structure-activity relationships.
Furthermore, the existing research on related derivatives has predominantly screened for antimicrobial and anticancer activities. While these are critical areas of investigation, the full therapeutic potential of this scaffold remains to be elucidated. The mechanism of action for the observed biological activities of these derivatives is also often not fully characterized, representing a significant gap in the current understanding.
Another unresolved aspect is the systematic exploration of how substitutions on both the benzodioxole and thiazole rings influence biological activity. A comprehensive library of analogues with varied substitution patterns is needed to build robust structure-activity relationship (SAR) models. The lack of such studies makes the rational design of more potent and selective compounds challenging.
Finally, there is a dearth of information on the pharmacokinetic and metabolic profiles of these compounds. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for their development as potential therapeutic agents.
Future Perspectives and Translational Research Potential (excluding clinical trials, dosage, safety)
The future for research into this compound and its derivatives is promising, with several avenues for further investigation. A crucial next step is the thorough biological evaluation of the parent compound against a wide array of therapeutic targets. Given the broad spectrum of activities reported for thiazole derivatives, it would be pertinent to screen for anti-inflammatory, antiviral, and neuroprotective properties, among others. researchgate.net
The development of more efficient and versatile synthetic methodologies to create a diverse library of derivatives is also a key future direction. This would facilitate a more comprehensive exploration of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity.
In terms of translational research, the focus should be on elucidating the specific molecular targets and mechanisms of action for the most promising compounds. Techniques such as molecular docking and target-based screening can be employed to identify the protein interactions that underpin their biological effects. For instance, if a derivative shows potent anticancer activity, identifying its specific kinase or enzyme target would be a significant step towards its preclinical development.
Furthermore, the exploration of this scaffold in the context of agrochemicals could be a valuable area of future research, given that some thiazole derivatives have found applications as pesticides. researchgate.net The unique structural features of the this compound core may lead to the discovery of novel and effective crop protection agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between benzodioxole derivatives and thiazole precursors. For example, describes using solvents like ethanol or DMF with catalysts such as acetic acid or POCl₃ under reflux. Key steps include controlling temperature (e.g., reflux for 4–5 hours) and stoichiometric ratios of reagents like substituted benzaldehydes. Optimization involves screening solvents (polar vs. nonpolar) and catalysts to improve yield and purity. Post-synthesis, products are characterized via melting point, IR, and NMR .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm proton/carbon environments), IR spectroscopy (to identify functional groups like C=O or C-S bonds), and X-ray crystallography (for absolute stereochemical confirmation) is essential. highlights single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and molecular packing, while uses elemental analysis (C, H, N) to validate purity .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer : Recrystallization from solvents like ethanol or DMF is commonly employed ( ). For polar byproducts, column chromatography with silica gel and ethyl acetate/hexane gradients can separate impurities. emphasizes vacuum filtration and drying under reduced pressure to isolate solids .
Advanced Research Questions
Q. How can computational docking studies predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., enzymes or receptors). demonstrates docking poses of similar compounds into active sites, highlighting hydrophobic interactions and hydrogen bonds. Advanced studies integrate density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that influence binding affinity .
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2ⁿ factorial design ( ) tests variables like solvent polarity, catalyst concentration, and temperature. For example, varying DMF/ethanol ratios and POCl₃ concentrations in can identify interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions, reducing experimental runs while maximizing efficiency .
Q. How do researchers resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. compares theoretical vs. experimental C/H/N percentages, requiring repeated recrystallization or chromatography. Cross-validation with mass spectrometry (MS) or high-resolution MS (HRMS) ensures accuracy. Contradictions may indicate side reactions, necessitating mechanistic reinvestigation .
Q. What role do substituents on the thiazole ring play in modulating biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -F) or extended conjugation (e.g., ferrocenyl moieties in ) enhance antimicrobial or anticancer activity. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 9a–9e in ) and testing against cell lines or enzymes. IC₅₀ values and docking scores correlate substituent effects with bioactivity .
Q. What mechanistic insights explain the biological activity of this compound?
- Methodological Answer : links ferrocenyl derivatives to redox-mediated cytotoxicity, while benzodioxole-thiazole hybrids in may inhibit enzymes like α-glucosidase. Mechanistic studies use kinetic assays (e.g., enzyme inhibition kinetics) and flow cytometry to assess apoptosis. Advanced techniques like surface plasmon resonance (SPR) quantify binding kinetics to molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
